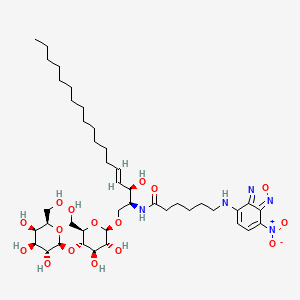

C6 NBD Lactosylceramide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69N5O16/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-29(50)27(44-32(51)19-16-14-17-22-43-26-20-21-28(47(57)58)34-33(26)45-63-46-34)25-59-41-39(56)37(54)40(31(24-49)61-41)62-42-38(55)36(53)35(52)30(23-48)60-42/h15,18,20-21,27,29-31,35-43,48-50,52-56H,2-14,16-17,19,22-25H2,1H3,(H,44,51)/b18-15+/t27-,29+,30+,31+,35-,36-,37+,38+,39+,40+,41+,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITXFMQKMNZYOB-PVXRLSOKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69N5O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C6 NBD Lactosylceramide: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Biological Applications of C6 NBD Lactosylceramide for Researchers, Scientists, and Drug Development Professionals.

This compound is a fluorescently labeled analog of lactosylceramide, a crucial glycosphingolipid. It incorporates the nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain, making it an invaluable tool for visualizing and tracking the dynamics of glycosphingolipid metabolism, trafficking, and signaling within cellular systems.[] This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in key signaling pathways, complete with detailed experimental protocols.

Core Chemical Properties

This compound possesses distinct chemical and physical properties that make it suitable for a range of biochemical and cell-based assays. Its key characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₄₂H₆₉N₅O₁₆[2][3] |

| Molecular Weight | 900.02 g/mol [][2][3][4] |

| CAS Number | 474943-04-9[2][3][5] |

| Appearance | Solid Powder[][2][5] |

| Purity | ≥98%[][2][5] |

| Fluorescence | Excitation (Ex): ~466-470 nm[6][7] Emission (Em): ~530-536 nm[6][7] |

| Solubility | Soluble in Chloroform:Methanol (2:1), DMSO, and Ethanol.[8][9] |

| Storage Conditions | Store at -20°C, desiccated and protected from light.[][8] |

| Synonyms | C6 NBD LacCer, N-Hexanoyl-NBD-lactosylceramide, N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-lactosyl-β1-1'-sphingosine.[2][3][5][8][10] |

Synthesis and Biological Significance

Lactosylceramide (LacCer) is a pivotal intermediate in the biosynthesis of a vast array of complex glycosphingolipids, including gangliosides and sulfatides.[11][12][13] It is synthesized by the enzyme lactosylceramide synthase (LacCer synthase), a β-1,4 galactosyltransferase, which catalyzes the transfer of galactose from UDP-galactose to glucosylceramide (GlcCer).[11][12][14]

This compound is typically used as a fluorescent acceptor substrate in assays to measure the activity of lactosylceramide synthase.[4][15]

Experimental Protocol: Lactosylceramide Synthase Activity Assay

This protocol is adapted from methodologies used to measure LacCer synthase activity in vitro.[14]

1. Materials:

-

C6-NBD-Glucosylceramide (fluorescent substrate)

-

UDP-Galactose (UDP-Gal)

-

Membrane fraction containing LacCer synthase (e.g., from cell or tissue homogenates)

-

Reaction Buffer: 50 mM HEPES, pH 7.3

-

Cofactors: 5 mM MgCl₂, 5 mM MnCl₂

-

Inhibitor (optional): 5 mM gluconic acid δ-lactone

-

Stop Solution: Chloroform/Methanol (2:1, v/v)

-

HPLC Mobile Phase: Hexane/2-propanol/H₂O (45/54/1, v/v/v)

2. Procedure:

-

Prepare a reaction mixture (50 μL total volume) containing 50 pmol of C6-NBD-GlcCer (as a liposome), 200 μM UDP-Gal, 5 mM MgCl₂, 5 mM MnCl₂, and 5 mM gluconic acid δ-lactone in 50 mM HEPES buffer (pH 7.3).[14]

-

Initiate the reaction by adding 10 μL of the membrane fraction containing the enzyme.

-

Incubate the reaction mixture at 37°C for 20 minutes.[14]

-

Terminate the reaction by adding 200 μL of chloroform/methanol (2:1, v/v).[14]

-

Centrifuge the sample at 16,000 x g for 3 minutes to separate the phases.

-

Carefully collect the lower organic phase, dry it under a stream of nitrogen, and dissolve the lipid extract in 200 μL of the HPLC mobile phase.[14]

-

Analyze the sample by HPLC with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm) to separate and quantify the product, this compound.[6]

Lactosylceramide-Centric Signaling Pathways

Lactosylceramide is not merely a biosynthetic intermediate; it is a bioactive lipid that functions as a second messenger in various signaling pathways, particularly those related to inflammation and oxidative stress.[11][12][13] It is a key component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[13][16]

The convergence of stimuli such as oxidized LDL (ox-LDL), tumor necrosis factor-α (TNF-α), or platelet-derived growth factor (PDGF) on LacCer synthase triggers the synthesis of LacCer.[13] This newly formed LacCer can then activate NADPH oxidase, leading to the production of reactive oxygen species (ROS) and inducing a state of oxidative stress.[11][13] This cascade can subsequently activate downstream inflammatory pathways. For instance, LacCer activates cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.[11][13] In neutrophils, LacCer-enriched signaling domains are coupled with the Src family kinase Lyn, leading to superoxide generation through PI3K, p38 MAPK, and PKC-dependent pathways.[17]

Caption: Lactosylceramide signaling pathway in inflammation.

Application in Research: Tracking Lipid Metabolism

This compound is an excellent tool for studying glycosphingolipid trafficking and metabolism.[] Its fluorescence allows for real-time visualization of its uptake and transport through cellular compartments like the Golgi apparatus and plasma membrane.[][7]

Experimental Workflow: Analysis of this compound Metabolism

The following workflow outlines the key steps for analyzing the cellular uptake and metabolic fate of this compound. This protocol is based on established methods for tracking fluorescent lipid analogs.[18]

-

Cell Labeling: Cells are incubated with a this compound/BSA complex. The complex is prepared by dissolving the lipid in ethanol and then adding it to a solution of fatty acid-free BSA.[18]

-

Lipid Extraction: After incubation and washing, total lipids are extracted from the cells using a solvent system, typically a chloroform/methanol mixture.[18]

-

HPLC Analysis: The extracted lipids are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a fluorescence detector.[6][18] This allows for the identification of the original probe and its various fluorescent metabolites.

References

- 2. This compound (d18:1/6:0) - Cayman Chemical [bioscience.co.uk]

- 3. creative-enzymes.com [creative-enzymes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. netascientific.com [netascientific.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]

- 17. Lactosylceramide-enriched glycosphingolipid signaling domain mediates superoxide generation from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

C6 NBD Lactosylceramide: A Technical Guide to its Spectral Properties and Applications in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

C6 NBD Lactosylceramide is a fluorescent analog of lactosylceramide, an essential glycosphingolipid in cellular membranes. The molecule is tagged with the nitrobenzoxadiazole (NBD) fluorophore, enabling researchers to visualize and track its distribution and movement within living and fixed cells. This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and a description of its role in cellular signaling pathways.

Core Spectral and Photophysical Properties

The fluorescence of this compound is highly sensitive to the polarity of its environment, a characteristic that can be exploited to probe different membrane domains. The key spectral data for this probe are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~466 - 467 nm | In methanol[1] |

| Emission Maximum (λem) | ~536 - 538 nm | In methanol[1] |

| Extinction Coefficient (ε) | Not explicitly found for Lactosylceramide derivative | For the parent C6 NBD Ceramide, it's ~22,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | Not explicitly found for Lactosylceramide derivative | For the parent C6 NBD Ceramide, it's 0.38 in Methanol |

| Recommended Filter Set | FITC (Fluorescein isothiocyanate) | Excitation ~488 nm, Emission ~525 nm |

| Solubility | DMSO, Chloroform, Ethanol | Prepare stock solutions in organic solvents |

Experimental Protocols

This compound is a valuable tool for studying the endocytic pathway, Golgi apparatus dynamics, and lipid metabolism. Below are detailed protocols for its application in cell biology.

Protocol 1: Staining of the Golgi Apparatus in Live Cells

This protocol details the procedure for labeling the Golgi apparatus, where this compound is synthesized from its precursor, C6 NBD Ceramide. The same probe can be used to observe the subsequent trafficking of lactosylceramide.

Materials:

-

C6 NBD Ceramide (precursor)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Complete cell culture medium

-

Live-cell imaging microscope with a FITC filter set

Procedure:

-

Preparation of C6 NBD Ceramide-BSA Complex:

-

Prepare a 1 mM stock solution of C6 NBD Ceramide in an organic solvent (e.g., chloroform:ethanol, 19:1 v/v).

-

Dispense a small volume (e.g., 50 µL) of the stock solution into a glass tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least one hour.

-

Redissolve the dried lipid in 200 µL of absolute ethanol.

-

In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in serum-free balanced salt solution (e.g., HBSS).

-

While vortexing the BSA solution, inject the ethanolic C6 NBD Ceramide solution to form a 5 µM C6 NBD Ceramide-BSA complex.

-

-

Cell Labeling:

-

Grow cells to the desired confluency on glass-bottom dishes or coverslips.

-

Wash the cells with an appropriate medium (e.g., HBSS).

-

Incubate the cells with the 5 µM C6 NBD Ceramide-BSA complex at 4°C for 30 minutes. This allows the probe to bind to the plasma membrane with minimal internalization.

-

Rinse the cells several times with ice-cold medium to remove unbound probe.

-

-

Trafficking to the Golgi:

-

Incubate the cells in fresh, pre-warmed complete medium at 37°C for 30 minutes. This allows for the internalization and transport of the ceramide analog to the Golgi apparatus, where it is converted to this compound and other fluorescent sphingolipids.

-

-

Imaging:

-

Wash the cells with fresh medium and observe using a fluorescence microscope equipped with a FITC filter set. The Golgi apparatus will appear as a brightly stained perinuclear structure.

-

Caption: Experimental workflow for labeling the Golgi apparatus.

Protocol 2: Lipid Trafficking and Endocytosis Studies

This protocol allows for the visualization of the endocytic uptake and subsequent trafficking of this compound through the cell.

Materials:

-

Same as Protocol 1.

Procedure:

-

Cell Labeling at Low Temperature:

-

Follow steps 1 and 2 from Protocol 1 to label the plasma membrane with the C6 NBD Ceramide-BSA complex at 4°C.

-

-

Synchronous Internalization (Pulse-Chase):

-

To initiate endocytosis, rapidly warm the cells by replacing the cold medium with pre-warmed (37°C) complete cell culture medium. This is the "chase" period.

-

-

Time-Course Imaging:

-

At various time points during the chase (e.g., 5, 15, 30, 60 minutes), either fix the cells or perform live-cell imaging to capture the movement of the fluorescent lipid.

-

Initially, fluorescence will be observed in early endosomes, followed by late endosomes, and eventually accumulating in the Golgi apparatus.

-

Caption: Workflow for a pulse-chase experiment to study lipid trafficking.

Lactosylceramide in Cellular Signaling

Lactosylceramide is not merely a structural component of membranes but also an important signaling molecule. It is known to be involved in inflammatory responses and oxidative stress. For instance, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) can lead to the activation of lactosylceramide synthase. The resulting increase in lactosylceramide can then activate NADPH oxidase, leading to the production of reactive oxygen species (ROS).[1][2][3][4][5]

Caption: Lactosylceramide-mediated signaling pathway.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Cellular Gateway: An In-depth Technical Guide to the Uptake Mechanism of C6 NBD Lactosylceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a biologically significant glycosphingolipid. Its utility as a molecular probe is rooted in the combination of the NBD (nitrobenzoxadiazole) fluorophore and a short six-carbon acyl chain, which allows for real-time visualization of its movement within cellular membranes.[1] This guide provides a comprehensive overview of the core mechanisms governing the cellular uptake of this compound, with a focus on the endocytic pathways, associated signaling events, and detailed experimental protocols for its study. Understanding these uptake mechanisms is crucial for research into glycosphingolipid metabolism, membrane trafficking, and the development of targeted drug delivery systems.

Core Uptake Mechanism: A Clathrin-Independent, Caveolin-Dependent Pathway

The cellular internalization of this compound is predominantly mediated by a clathrin-independent endocytic pathway, specifically through caveolae.[2][3] Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 being a key structural protein.[3] Studies have demonstrated that the uptake of fluorescent lactosylceramide analogs is insensitive to inhibitors of clathrin-mediated endocytosis but is significantly reduced by the disruption of caveolae.[2][3]

The ceramide backbone of the glycosphingolipid appears to be a critical determinant for this selective internalization via caveolae.[2] While the carbohydrate headgroup and the nature of the fluorophore do not seem to significantly influence the uptake mechanism, the sphingoid structure directs the molecule into this specific endocytic route.[2]

Signaling Pathways Associated with Lactosylceramide Uptake

The clustering of lactosylceramide in membrane microdomains, including caveolae, can initiate intracellular signaling cascades. One key event is the activation of Src family kinases.[4] The influx and accumulation of lactosylceramide can lead to the clustering of other membrane proteins, such as β1-integrins, within these glycosphingolipid-enriched domains.[5] This clustering can, in turn, activate Src kinase, leading to a cascade of downstream events including cytoskeletal reorganization and the regulation of cell adhesion and migration.[4][5]

The following diagram illustrates the proposed signaling pathway initiated by lactosylceramide clustering and uptake:

Caption: Lactosylceramide-induced signaling cascade.

Quantitative Data on Cellular Uptake

While specific kinetic data for this compound uptake is not extensively published, studies using inhibitors provide semi-quantitative insights into the reliance on specific pathways. The following table summarizes the effects of various inhibitors on the endocytosis of fluorescent lactosylceramide analogs, primarily based on studies of BODIPY-LacCer, which shares a similar uptake mechanism.[2][3]

| Inhibitor | Target Pathway | Effect on Lactosylceramide Uptake | Reference |

| Chlorpromazine | Clathrin-mediated endocytosis | No significant inhibition | [2][3] |

| Potassium Depletion | Clathrin-mediated endocytosis | No significant inhibition | [3] |

| Dominant Negative Eps15 | Clathrin-mediated endocytosis | No significant inhibition | [2] |

| Filipin | Caveolae-mediated endocytosis (disrupts cholesterol) | Significant inhibition | [3] |

| Genistein | Tyrosine kinase inhibitor (affects caveolae function) | Significant inhibition | [4] |

| Dominant Negative Caveolin-1 | Caveolae formation | Significant inhibition | [3] |

| Dominant Negative Dynamin 2 | Vesicle scission (affects both clathrin and caveolae pathways) | Significant inhibition | [3] |

Experimental Protocols

Protocol 1: Visualization of this compound Uptake by Confocal Microscopy

This protocol outlines the steps for visualizing the internalization of this compound in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., Human Skin Fibroblasts, CHO cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (e.g., 1 mM in ethanol or DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Confocal microscope

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.

-

Preparation of this compound/BSA Complex:

-

Dry down an aliquot of the this compound stock solution under a stream of nitrogen.

-

Resuspend the dried lipid in a small volume of ethanol.

-

Add the ethanolic solution to a solution of fatty acid-free BSA in PBS while vortexing to create a working solution (e.g., 100 µM this compound complexed with BSA).

-

-

Cell Labeling:

-

Wash the cells twice with pre-warmed PBS.

-

Incubate the cells with the this compound/BSA complex diluted in serum-free medium to a final concentration of 1-5 µM.

-

Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to observe the kinetics of uptake.

-

-

Imaging:

-

Wash the cells three times with ice-cold PBS to stop uptake and remove excess probe.

-

Mount the coverslips or dishes on the confocal microscope.

-

Image the cells using appropriate laser lines and emission filters for NBD (Excitation ~466 nm, Emission ~536 nm).

-

Experimental Workflow Diagram:

Caption: Workflow for visualizing this compound uptake.

Protocol 2: Quantitative Analysis of this compound Uptake using Flow Cytometry

This protocol allows for the quantification of internalized this compound.

Materials:

-

As in Protocol 1

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Culture and Labeling: Follow steps 1-3 from Protocol 1, but perform the experiment in a multi-well plate or flask suitable for cell suspension.

-

Back-Exchange: After the incubation period, wash the cells twice with ice-cold PBS. To remove any this compound remaining in the outer leaflet of the plasma membrane, incubate the cells with a high concentration of fatty acid-free BSA (e.g., 5% w/v) in PBS for 30 minutes on ice.

-

Cell Detachment: Wash the cells again with ice-cold PBS. Detach the cells using trypsin-EDTA and then neutralize with complete medium.

-

Flow Cytometry:

-

Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS.

-

Analyze the cell-associated fluorescence using a flow cytometer with appropriate excitation and emission settings for NBD.

-

The mean fluorescence intensity of the cell population is proportional to the amount of internalized this compound.

-

Experimental Workflow Diagram:

Caption: Workflow for quantifying this compound uptake.

Conclusion

The cellular uptake of this compound is a highly specific process predominantly mediated by caveolae in a clathrin-independent manner. This internalization is not merely a passive entry but can trigger significant intracellular signaling events, impacting cellular processes such as adhesion and migration. The experimental protocols provided herein offer robust methods for both the qualitative visualization and quantitative analysis of this uptake mechanism. A thorough understanding of these pathways is essential for leveraging glycosphingolipid analogs in cell biology research and for the design of novel therapeutic delivery strategies that can exploit these specific cellular entry routes.

References

- 1. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Caveolin-1–dependent Endocytosis of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Selective Stimulation of Caveolar Endocytosis by Glycosphingolipids and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The glycosphingolipid, lactosylceramide, regulates beta1-integrin clustering and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

C6 NBD Lactosylceramide: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Lactosylceramide is a fluorescently labeled sphingolipid that serves as a critical tool in cell biology and drug development. Its utility stems from the environmentally sensitive fluorescence of the nitrobenzoxadiazole (NBD) group, which is attached to the short-chain (C6) acyl chain of lactosylceramide. This probe allows for the investigation of sphingolipid metabolism, transport, and localization within cellular membranes. This technical guide provides an in-depth overview of the photophysical properties of this compound, detailed experimental protocols for their measurement, and its application in studying cellular signaling pathways.

Photophysical Properties

The fluorescence of NBD-labeled lipids is highly dependent on the polarity of their microenvironment.[1][2] When transferred from an aqueous to a hydrophobic medium, the NBD fluorophore exhibits a significant increase in fluorescence intensity and lifetime.[1] This sensitivity makes NBD-labeled lipids like this compound excellent probes for studying membrane dynamics and lipid-protein interactions.

Table 1: Photophysical Properties of NBD-Labeled Lipids

| Property | This compound | NBD-PE (Reference) |

| Excitation Maximum (λex) | ~466 nm[3] | 463 nm[4] |

| Emission Maximum (λem) | ~536 nm[3] | 536 nm[4] |

| Molar Extinction Coefficient (ε) | Not specified | 22,000 M⁻¹cm⁻¹[4] |

| Quantum Yield (Φ) | Not specified | Varies with solvent/environment |

| Fluorescence Lifetime (τ) | Not specified | Varies with solvent/environment |

It is important to note that the quantum yield and fluorescence lifetime of NBD-labeled lipids are not fixed values but are highly sensitive to the surrounding environment, such as the lipid composition and phase of the membrane.[2][5]

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime is essential for the quantitative analysis of fluorescence-based assays.

Determination of Fluorescence Quantum Yield

The relative quantum yield of a fluorophore is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][7][8] The comparative method is widely used for its reliability.[7][8]

Protocol: Comparative Method for Quantum Yield Determination

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Rhodamine 6G (Φ ≈ 0.95 in ethanol) is a common standard.[6]

-

Sample Preparation: Prepare a series of dilute solutions of both the this compound and the standard in the same high-purity solvent.[9] The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[7][10]

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring identical excitation wavelength and instrument settings for all measurements.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

The quantum yield of the this compound (Φx) can be calculated using the following equation:[8]

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the linear fits to the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

-

Caption: Workflow for determining relative fluorescence quantum yield.

Measurement of Fluorescence Lifetime

Fluorescence lifetime can be measured in either the time domain or the frequency domain. Time-Correlated Single Photon Counting (TCSPC) is a robust and widely used time-domain method known for its sensitivity and precision.[11]

Protocol: Fluorescence Lifetime Measurement using TCSPC

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[11]

-

Instrument Response Function (IRF): The IRF of the system must be recorded. This is typically done by measuring the scattering from a solution like a dilute suspension of non-fluorescent nanoparticles (e.g., Ludox).[10][12] The IRF accounts for the temporal spread of the instrument itself.

-

Sample Measurement: The fluorescent sample (this compound solution or in a membrane) is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulses.

-

Data Acquisition: A histogram of photon arrival times is built up over many excitation cycles, which represents the fluorescence decay curve.[10] To avoid "pile-up" artifacts, the photon counting rate should be kept low (typically less than 5% of the laser repetition rate).[10]

-

Data Analysis: The measured fluorescence decay curve is deconvoluted with the IRF and fitted to one or more exponential decay functions to determine the fluorescence lifetime(s) (τ).

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Cellular Applications and Signaling Pathways

This compound is a valuable tool for studying the metabolism and trafficking of sphingolipids. After being incorporated into cells, C6 NBD Ceramide, the precursor, is transported to the Golgi apparatus where it can be metabolized into C6 NBD Glucosylceramide and subsequently this compound by the sequential action of glucosylceramide synthase and lactosylceramide synthase.[13] It can also be converted to C6 NBD Sphingomyelin.

The distribution and metabolism of this compound can be visualized using fluorescence microscopy, providing insights into the regulation of these metabolic pathways and the intracellular fate of lactosylceramide.

Caption: Metabolic pathway of C6 NBD Ceramide in the Golgi apparatus.

Conclusion

This compound is a powerful fluorescent probe for investigating the complex biology of sphingolipids. While specific photophysical constants like quantum yield and fluorescence lifetime are highly environment-dependent and require empirical determination, the experimental protocols outlined in this guide provide a robust framework for such measurements. The ability to track its metabolism and localization within cells makes it an indispensable tool for researchers in cell biology, biochemistry, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 7. agilent.com [agilent.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. leica-microsystems.com [leica-microsystems.com]

- 11. horiba.com [horiba.com]

- 12. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Environmental Sensitivity of C6 NBD Lactosylceramide: A Technical Guide to Solvent-Dependent Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Lactosylceramide (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-lactosyl-β1-1'-sphingosine) is a fluorescently labeled analog of lactosylceramide, a glycosphingolipid implicated in a multitude of cellular processes including cell adhesion, migration, and signal transduction.[1] The covalent attachment of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore allows for the visualization and tracking of lactosylceramide dynamics within cellular and model membrane systems.[1] A key characteristic of the NBD fluorophore is its remarkable sensitivity to the surrounding environment, a phenomenon known as solvatochromism. This technical guide provides an in-depth exploration of the solvent effects on the fluorescence properties of this compound, offering researchers a comprehensive understanding of how to leverage these properties for more quantitative and insightful experimental design.

The fluorescence of the NBD moiety is profoundly influenced by the polarity of its local environment.[2][3] This sensitivity arises from a significant change in the dipole moment of the NBD group upon excitation from the ground state to the excited state.[4] In non-polar (hydrophobic) environments, this compound exhibits strong fluorescence with emission maxima at shorter wavelengths. Conversely, in polar (hydrophilic) environments, the fluorescence quantum yield is significantly quenched, and the emission spectrum shifts to longer wavelengths (a bathochromic or red shift). This pronounced solvatochromic behavior makes this compound an invaluable tool for probing the microenvironment of cellular membranes and for studying lipid-protein interactions.

This guide summarizes the key photophysical properties of this compound in various organic solvents, provides detailed experimental protocols for their measurement, and offers visualizations to illustrate the underlying principles and experimental workflows.

Data Presentation: Solvent Effects on this compound Fluorescence

Table 1: Excitation and Emission Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Excitation Maximum (λ_ex, nm) | Emission Maximum (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | ~460 | ~510 | ~2180 |

| Chloroform | 4.81 | 1.446 | ~464 | ~525 | ~2580 |

| Ethyl Acetate | 6.02 | 1.372 | ~465 | ~530 | ~2760 |

| Dichloromethane | 8.93 | 1.424 | ~466 | ~532 | ~2830 |

| Tetrahydrofuran | 7.58 | 1.407 | ~466 | ~533 | ~2870 |

| Acetonitrile | 37.5 | 1.344 | ~467 | ~535 | ~2940 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | ~468 | ~538 | ~3020 |

| Ethanol | 24.6 | 1.361 | ~466 | ~536 | ~2980 |

| Methanol | 32.7 | 1.329 | ~466 | ~536 | ~2980 |

| Water | 80.1 | 1.333 | ~470 | ~635 (very weak) | ~5100 |

Note: The excitation and emission maxima are approximate values based on the known behavior of NBD-labeled lipids. The Stokes shift is calculated as (1/λ_ex - 1/λ_em) * 10⁷.

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| n-Hexane | 1.88 | High (~0.8-0.9) | Long (~8-10) |

| Chloroform | 4.81 | Moderate-High (~0.6-0.7) | Intermediate (~6-8) |

| Ethyl Acetate | 6.02 | Moderate (~0.5-0.6) | Intermediate (~5-7) |

| Dichloromethane | 8.93 | Moderate (~0.4-0.5) | Intermediate (~4-6) |

| Tetrahydrofuran | 7.58 | Moderate (~0.4-0.5) | Intermediate (~4-6) |

| Acetonitrile | 37.5 | Low-Moderate (~0.2-0.3) | Shorter (~2-4) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Low (~0.1-0.2) | Shorter (~1-3) |

| Ethanol | 24.6 | Low (~0.1-0.2) | Shorter (~1-3) |

| Methanol | 32.7 | Low (~0.1-0.2) | Shorter (~1-3) |

| Water | 80.1 | Very Low (<0.01) | Very Short (<1) |

Note: The quantum yield and lifetime values are estimates based on the general behavior of NBD-labeled lipids in solvents of varying polarity. The actual values may vary.

Experimental Protocols

Sample Preparation for Fluorescence Measurements

Objective: To prepare solutions of this compound in various organic solvents for spectroscopic analysis.

Materials:

-

This compound (powder)

-

Spectroscopic grade solvents (e.g., n-hexane, chloroform, methanol, DMSO)

-

Volumetric flasks

-

Micropipettes

-

Glass vials with Teflon-lined caps

-

Nitrogen gas source

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a Stock Solution:

-

Accurately weigh a small amount of this compound powder (e.g., 1 mg).

-

Dissolve the powder in a known volume of a suitable solvent in which it is highly soluble, such as chloroform or methanol, to create a concentrated stock solution (e.g., 1 mg/mL).[5]

-

Store the stock solution at -20°C, protected from light.

-

-

Prepare Working Solutions:

-

From the stock solution, prepare a series of dilutions in the desired organic solvents.

-

For absorbance measurements, the final concentration should result in an absorbance value between 0.01 and 0.1 at the excitation maximum to avoid inner filter effects.

-

For fluorescence measurements, the concentration should be sufficiently low to prevent self-quenching.

-

-

Solvent Evaporation and Reconstitution (for solvent exchange):

-

Aliquot the desired amount of the stock solution into a clean glass vial.

-

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Re-dissolve the lipid film in the target solvent by adding the desired volume and vortexing thoroughly. Gentle sonication can be used to aid dissolution if necessary.

-

-

Degassing (optional but recommended for lifetime measurements):

-

For accurate fluorescence lifetime measurements, it is advisable to degas the solutions to remove dissolved oxygen, which can quench fluorescence. This can be achieved by bubbling argon or nitrogen gas through the solution for 10-15 minutes.

-

Measurement of Fluorescence Excitation and Emission Spectra

Objective: To determine the excitation and emission maxima of this compound in different solvents.

Instrumentation:

-

Spectrofluorometer equipped with an excitation and an emission monochromator.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Recording the Emission Spectrum:

-

Fill a quartz cuvette with the this compound solution in the solvent of interest.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Set the excitation wavelength to the known absorption maximum of the NBD fluorophore (around 460-470 nm).

-

Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 480 nm to 700 nm).

-

Record the fluorescence intensity as a function of emission wavelength. The peak of this spectrum is the emission maximum (λ_em).

-

-

Recording the Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λ_em).

-

Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 350 nm to 500 nm).

-

Record the fluorescence intensity as a function of excitation wavelength. The peak of this spectrum is the excitation maximum (λ_ex).

-

-

Data Analysis:

-

Correct the recorded spectra for instrument response functions (if available) to obtain the true emission and excitation spectra.

-

Determine the wavelength of maximum intensity for both the excitation and emission spectra.

-

Determination of Relative Fluorescence Quantum Yield (Φ_F)

Objective: To quantify the efficiency of fluorescence emission of this compound in different solvents relative to a known standard.

Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, measured under identical conditions.[6][7][8]

Materials:

-

This compound solutions of varying concentrations in the solvent of interest.

-

A quantum yield standard with a known quantum yield in the same solvent (or a solvent with a similar refractive index). A common standard for the NBD emission range is Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

-

Spectrofluorometer.

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Prepare a Series of Dilutions:

-

Prepare a series of at least five solutions of both the this compound and the quantum yield standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

-

Measure Absorbance:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Measure Fluorescence Emission:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

-

Integrate Fluorescence Intensity:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope of the resulting straight line for both the sample (Grad_sample) and the standard (Grad_std).

-

Calculate the relative quantum yield of the sample (Φ_F_sample) using the following equation:

Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φ_F_std is the quantum yield of the standard.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

-

Mandatory Visualizations

Caption: Workflow for determining the relative fluorescence quantum yield.

Caption: Energy level diagram illustrating the principle of solvatochromism.

Conclusion

The solvent-dependent fluorescence of this compound is a powerful feature that can be exploited to gain valuable insights into the biophysical properties of lipid membranes and the dynamics of glycosphingolipid metabolism. By understanding how the photophysical properties of this probe change in response to its environment, researchers can design more sophisticated and quantitative experiments. This technical guide provides the foundational data and protocols necessary to effectively utilize the solvatochromic properties of this compound in a variety of research applications, from basic cell biology to drug discovery and development. Careful consideration of the solvent environment and meticulous application of the described experimental procedures will enable the acquisition of high-quality, reproducible data, ultimately leading to a deeper understanding of the complex roles of lactosylceramide in cellular function.

References

- 1. Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-nitrobenz-2-oxa-1,3-diazole-4-yl-labeled phospholipids in lipid membranes: differences in fluorescence behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes [mdpi.com]

- 5. biotium.com [biotium.com]

- 6. static.horiba.com [static.horiba.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. agilent.com [agilent.com]

The Intracellular Journey of C6 NBD Lactosylceramide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the intracellular fate of C6 NBD Lactosylceramide (C6-NBD-LacCer), a fluorescent analog of lactosylceramide, a crucial glycosphingolipid in cellular membranes. This document is intended for researchers, scientists, and drug development professionals interested in the trafficking and metabolism of glycosphingolipids and their role in cellular processes.

Introduction

Lactosylceramide (LacCer) is a key intermediate in the biosynthesis of a vast array of complex glycosphingolipids and is also an important signaling molecule in its own right.[1] The use of fluorescently labeled analogs, such as C6-NBD-LacCer, allows for the real-time visualization and tracking of its journey through the cell, providing invaluable insights into lipid sorting, vesicular transport, and metabolic pathways.[2] This guide will delve into the endocytic uptake, intricate trafficking pathways through the Golgi apparatus and other organelles, and the metabolic transformations of C6-NBD-LacCer.

Endocytosis and Intracellular Trafficking

The journey of exogenously supplied C6-NBD-LacCer begins at the plasma membrane, where it is internalized by the cell. The primary route of uptake is through endocytosis, a process that can be either clathrin-dependent or independent, depending on the cell type and experimental conditions. Once inside the cell, C6-NBD-LacCer is transported to early endosomes, which act as a major sorting station in the endocytic pathway.

From the early endosomes, a significant portion of C6-NBD-LacCer is transported to the Golgi apparatus.[3] This transport is a critical step, as the Golgi is the central hub for the synthesis and modification of glycosphingolipids. Within the Golgi, C6-NBD-LacCer can be further metabolized or sorted for transport to other destinations within the cell.

A key player in the transport of the precursor to LacCer, glucosylceramide (GlcCer), is the Four-Phosphate Adaptor Protein 2 (FAPP2).[4] FAPP2 is a cytosolic protein that facilitates the non-vesicular transport of GlcCer from the cis-Golgi to the trans-Golgi network (TGN).[5] This transport is crucial for the synthesis of complex glycosphingolipids.[6] While FAPP2 acts on GlcCer, its role is integral to the overall flux of glycosphingolipids, including the subsequent synthesis and trafficking of LacCer.

Some studies also suggest the possibility of retrograde transport of glycosphingolipids from the Golgi to the endoplasmic reticulum (ER).[7] This pathway, while less characterized for LacCer itself, is an important aspect of lipid homeostasis within the cell.

Role in Lipid Rafts and Signaling

Lactosylceramide is known to be enriched in lipid rafts, which are specialized microdomains within the plasma membrane that are rich in cholesterol and sphingolipids.[8][9] These rafts serve as platforms for signal transduction, and the localization of C6-NBD-LacCer within these domains can be visualized to study their dynamics and role in cellular signaling.[10] LacCer-enriched lipid rafts have been implicated in a variety of cellular processes, including inflammatory responses and cell adhesion.[9]

Metabolism of C6-NBD-Lactosylceramide

Once C6-NBD-LacCer reaches the Golgi apparatus, it can be a substrate for various enzymes, leading to the synthesis of more complex glycosphingolipids. The NBD fluorophore allows for the tracking of these metabolic products through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[11] The metabolic fate of C6-NBD-LacCer can provide insights into the activity of different glycosyltransferases and other enzymes involved in sphingolipid metabolism.

Quantitative Data Summary

The following tables summarize quantitative data related to the intracellular trafficking and metabolism of NBD-labeled sphingolipids.

Table 1: Trafficking Kinetics of NBD-Labeled Sphingolipids

| Parameter | Value | Cell Type | Reference |

| Half-time for C6-NBD-Ceramide transport from ER to Golgi | ~20-30 min | CHO, BHK | [12] |

| Time for C6-NBD-LacCer to reach the Golgi apparatus | 5-10 min | Human skin fibroblasts | [12] |

| Recycling efficiency of C6-NBD-sphingomyelin from endosomes | ~95% | CHO-K1 | [12] |

Table 2: Metabolic Conversion of NBD-Ceramide in hCERK-CHO cells

| Time Point | NBD-C1P (pmol/mg protein) | NBD-GlcCer (pmol/mg protein) | NBD-SM (pmol/mg protein) |

| 30 min | 1.5 ± 0.2 | 8.2 ± 1.1 | 12.5 ± 1.8 |

| 2 h | 5.8 ± 0.7 | 25.1 ± 3.2 | 38.4 ± 4.5 |

Data adapted from a study on NBD-ceramide metabolism, providing a reference for the potential metabolic fate of the ceramide backbone of C6-NBD-LacCer.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving C6-NBD-LacCer.

Labeling of Live Cells with C6-NBD-LacCeramide

This protocol describes the general procedure for labeling live cells to visualize the Golgi apparatus.

Materials:

-

C6-NBD-Lactosylceramide

-

Dimethyl sulfoxide (DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Complete cell culture medium

-

Live cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of C6-NBD-LacCer in high-quality DMSO. Store aliquots at -20°C, protected from light.

-

C6-NBD-LacCer/BSA Complex Formation:

-

Dry down an aliquot of the C6-NBD-LacCer stock solution under a stream of nitrogen gas.

-

Resuspend the lipid film in a small volume of ethanol.

-

While vortexing, inject the ethanolic solution into a solution of fatty acid-free BSA in HBSS (e.g., 0.34 mg/mL) to achieve a final concentration of approximately 5 µM.

-

-

Cell Labeling:

-

Wash the cells twice with pre-warmed HBSS.

-

Incubate the cells with the C6-NBD-LacCer/BSA complex in HBSS for 30 minutes at 4°C. This allows the lipid to insert into the plasma membrane without significant endocytosis.

-

Wash the cells three times with ice-cold HBSS to remove excess probe.

-

Add fresh, pre-warmed complete cell culture medium and incubate at 37°C for 30-60 minutes to allow for internalization and transport to the Golgi.

-

-

Imaging:

-

Wash the cells with fresh HBSS.

-

Visualize the cells using a fluorescence microscope equipped with filters appropriate for NBD (Excitation ~466 nm, Emission ~536 nm).[14]

-

Lipid Extraction and Thin-Layer Chromatography (TLC) Analysis

This protocol outlines the extraction of lipids from labeled cells and their separation by TLC to analyze the metabolism of C6-NBD-LacCer.

Materials:

-

Labeled cells in a culture dish

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

Water

-

TLC silica plates

-

Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Glass tubes

-

Centrifuge

Procedure:

-

Cell Harvesting and Lipid Extraction:

-

Wash the labeled cells twice with ice-cold PBS.

-

Scrape the cells into a glass tube.

-

Add a mixture of chloroform:methanol (1:2, v/v) to the cell suspension and vortex thoroughly.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v) and vortex again.

-

Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.[15]

-

-

TLC Analysis:

-

Dry the extracted lipid sample under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the sample onto a TLC silica plate.

-

Develop the plate in a TLC chamber containing the appropriate developing solvent.

-

Visualize the separated fluorescent lipid spots under UV light.[16][17]

-

Visualizations of Key Pathways

The following diagrams, generated using the DOT language, illustrate the primary trafficking pathways and logical relationships discussed in this guide.

Caption: Intracellular trafficking pathways of this compound.

Caption: FAPP2-mediated transport of Glucosylceramide.

Caption: Experimental workflow for lipid extraction and TLC analysis.

References

- 1. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid -Cell staining -Cell Biology-BIO-PROTOCOL [bio-protocol.org]

- 3. Sphingolipids, Steroids, Lipopolysaccharides and Related Probes—Section 13.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Connecting vesicular transport with lipid synthesis: FAPP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vesicular and non-vesicular transport feed distinct glycosylation pathways in the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Glycosphingolipid synthesis requires FAPP2 transfer of glucosylceramide | Semantic Scholar [semanticscholar.org]

- 7. Retrograde Traffic from the Golgi to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Lactosylceramide-enriched Lipid Raft-mediated Infection Immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. imrpress.com [imrpress.com]

- 10. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of endocytic vesicles by exogenous C(6)-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biotium.com [biotium.com]

- 15. cellntec.com [cellntec.com]

- 16. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

The Intracellular Journey of C6 NBD Lactosylceramide: A Technical Guide to its Trafficking Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Lactosylceramide (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-lactosyl-β1-1'-sphingosine) is a fluorescently labeled analog of lactosylceramide, a crucial glycosphingolipid in cellular membranes.[] Its utility lies in the nitrobenzoxadiazole (NBD) fluorophore attached to a short six-carbon acyl chain, which allows for real-time visualization of its dynamic transport and localization within living cells.[] This powerful tool enables researchers to dissect the complex pathways of glycosphingolipid metabolism, sorting, and signaling, providing insights into cellular processes such as membrane trafficking, signal transduction, and the pathogenesis of various diseases.[2][3][4][5] This technical guide provides a comprehensive overview of the trafficking pathways of this compound, detailed experimental protocols for its study, a summary of available quantitative data, and visualizations of its associated signaling pathways.

Core Trafficking Pathways of this compound

The intracellular journey of this compound is a dynamic process involving several key organelles. While much of the literature focuses on the trafficking of its precursor, C6 NBD-ceramide, which is metabolized to this compound in the Golgi apparatus, the subsequent pathways of the lactosylceramide analog are of significant interest.[6][7][8]

1. Synthesis in the Golgi Apparatus: Exogenously supplied C6 NBD-ceramide is transported to the Golgi apparatus, where it serves as a substrate for glucosylceramide synthase and subsequently lactosylceramide synthase, resulting in the formation of this compound.[6][8] The trans-Golgi network is a major hub for the synthesis and sorting of sphingolipids.[9]

2. Anterograde Transport to the Plasma Membrane: Following its synthesis in the Golgi, this compound is transported to the plasma membrane. This transport is thought to occur via vesicular trafficking. Once at the plasma membrane, it can be incorporated into different microdomains, including lipid rafts.[]

3. Endocytosis and Internalization: this compound at the plasma membrane can be internalized through endocytic pathways.[] Studies on the related C6-NBD-glucosylceramide suggest that internalization can occur via both clathrin-dependent and independent mechanisms, and the lipid analog can be found in early endosomes.[10][11]

4. Recycling and Degradation Pathways: Once internalized, this compound can enter recycling pathways, returning it to the plasma membrane, or be targeted for degradation in lysosomes. The balance between these pathways is crucial for maintaining cellular homeostasis and signaling.[10]

Quantitative Data on this compound Metabolism and Trafficking

Quantitative data on the specific trafficking kinetics of this compound are not abundant in publicly available literature. However, studies on its precursor, C6 NBD-ceramide, provide valuable insights into the flux through the Golgi apparatus where this compound is synthesized.

Table 1: Metabolic Flux of C6 NBD-Ceramide in the Golgi Apparatus of MCF7 Cells

| Metabolite | Dose of C6 NBD-Ceramide (µM) yielding half-maximal formation | Time to reach half-maximal formation (at 1 µM C6 NBD-Ceramide) | Effect of 50 µM PDMP (GCS inhibitor) on formation (% of control) | Effect of 5 µM Fenretinide (DES1 inhibitor) on formation (% of control) |

| NBD-C6-Hexosylceramide (includes Lactosylceramide) | ~10 | ~30 min | ~20% | ~80% |

| NBD-C6-Sphingomyelin | ~5 | ~30 min | ~100% | ~60% |

| NBD-C6-Ceramide-1-Phosphate | <5 | ~15 min | ~100% | ~40% |

Data adapted from a comprehensive HPLC-based analysis of C6 NBD-ceramide metabolism.[6][8] Note that "NBD-C6-Hexosylceramide" is a broader category that includes C6 NBD-glucosylceramide and C6 NBD-lactosylceramide.

Table 2: Effect of Inhibitors on Golgi Sphingolipid Metabolism

| Inhibitor | Target Enzyme(s) | Concentration | Effect on NBD-C6-Hexosylceramide Levels |

| PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) | Glucosylceramide Synthase (GCS) | 50 µM | Significant Decrease |

| Fenretinide (4HPR) | Dihydroceramide Desaturase (DES1), Ceramide Kinase (CERK) | 5 µM | Moderate Decrease |

| NVP-231 | Ceramide Kinase (CERK) | 500 nM | No significant direct effect on Hexosylceramide |

This table summarizes the effects of commonly used inhibitors on the metabolic pathway leading to this compound synthesis.[6][8]

Experimental Protocols

The following protocols are designed to be adaptable for the study of this compound trafficking.

Protocol 1: Live-Cell Imaging of this compound Trafficking

Objective: To visualize the uptake of C6 NBD-ceramide and its subsequent conversion and trafficking as this compound in living cells.

Materials:

-

C6 NBD-ceramide (or this compound directly)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Complete cell culture medium

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Glass-bottom dishes or chamber slides

-

Confocal or fluorescence microscope with environmental chamber (37°C, 5% CO2)

Procedure:

-

Cell Preparation:

-

Culture cells to 50-70% confluency on a glass-bottom dish or chamber slide suitable for live-cell imaging.

-

-

Preparation of C6 NBD-ceramide/BSA Complex:

-

Prepare a 1 mM stock solution of C6 NBD-ceramide in ethanol.

-

In a glass tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas.

-

Resuspend the dried lipid in a small volume of ethanol.

-

Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM C6 NBD-ceramide/BSA complex.[6] Store the complex at -20°C.

-

-

Labeling of Cells (Pulse):

-

Prepare a 1-5 µM working solution of the C6 NBD-ceramide/BSA complex in pre-warmed live-cell imaging medium.

-

Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.

-

Add the staining solution to the cells.

-

Incubate the cells for 30 minutes at 4°C to allow the lipid to insert into the plasma membrane with minimal endocytosis.

-

-

Chase and Imaging:

-

Remove the staining solution and wash the cells two to three times with cold live-cell imaging medium.

-

Add fresh, pre-warmed live-cell imaging medium.

-

Immediately transfer the dish to the pre-warmed microscope stage.

-

Acquire images at different time points (e.g., 0, 15, 30, 60, 120 minutes) to track the trafficking of the fluorescent lipid from the plasma membrane to the Golgi apparatus (where it is converted to this compound) and subsequent destinations. Use appropriate filter sets for NBD (Excitation ~465 nm, Emission ~535 nm).

-

Protocol 2: Quantitative Analysis of this compound Metabolism by HPLC

Objective: To quantify the conversion of C6 NBD-ceramide to this compound and other metabolites.

Materials:

-

C6 NBD-ceramide

-

Cell culture reagents

-

60 mm cell culture dishes

-

Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, chloroform, methanol)

-

HPLC system with a fluorescence detector and a C8 or C18 reverse-phase column

Procedure:

-

Cell Culture and Labeling:

-

Plate cells in 60 mm dishes and grow to ~80% confluency.

-

Prepare the C6 NBD-ceramide/BSA complex as described in Protocol 1.

-

Incubate cells with 1 µM C6 NBD-ceramide/BSA complex in complete cell culture medium for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.[6]

-

-

Lipid Extraction:

-

After incubation, wash the cells three times with ice-cold PBS.

-

Scrape the cells in 1 ml of ice-cold methanol and transfer to a glass tube.

-

Perform a Bligh and Dyer or similar lipid extraction procedure.[6] Briefly, add chloroform and water to create a two-phase system, vortex, and centrifuge. Collect the lower organic phase.

-

Dry the extracted lipids under a stream of nitrogen.

-

-

HPLC Analysis:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto the HPLC column.

-

Use a gradient elution program with solvents such as methanol and water to separate the different NBD-labeled lipid species.[6]

-

Detect the fluorescent lipids using a fluorescence detector with excitation at ~470 nm and emission at ~530 nm.[6]

-

Quantify the amount of this compound and other metabolites by integrating the area under the curve for each corresponding peak and comparing to known standards.

-

Visualization of this compound-Associated Signaling Pathways

Lactosylceramide is not merely a structural component of membranes but also an important signaling molecule involved in various cellular processes, including inflammation, oxidative stress, and apoptosis.[2][3][4][5]

Caption: Lactosylceramide-centric signaling pathways leading to oxidative stress and inflammation.

References

- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. [PDF] Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | Semantic Scholar [semanticscholar.org]

- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. users.abo.fi [users.abo.fi]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Role of C6-NBD-Lactosylceramide in Lipid Raft Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the fluorescent glycosphingolipid analog, C6-NBD-lactosylceramide, in the study of lipid raft dynamics. It details its application in elucidating membrane organization, signaling pathways, and offers practical experimental protocols for its use in research and drug development.

Introduction to C6-NBD-Lactosylceramide and Lipid Rafts

C6-NBD-Lactosylceramide is a synthetic fluorescent analog of lactosylceramide (LacCer), a glycosphingolipid found in the outer leaflet of the plasma membrane.[1] It consists of a lactosylceramide molecule with a short six-carbon (C6) acyl chain and a nitrobenzoxadiazole (NBD) fluorescent group attached.[2] The short acyl chain enhances its mobility within the membrane, while the NBD fluorophore allows for its visualization and tracking using fluorescence-based techniques.[1]

Lipid rafts are dynamic, nanoscale microdomains within the cell membrane enriched in cholesterol, sphingolipids like lactosylceramide, and specific proteins.[3][4] These domains are more ordered and tightly packed than the surrounding bilayer, creating platforms for cellular processes such as signal transduction, membrane trafficking, and pathogen entry.[3][5] Lactosylceramide itself is a key component of these rafts and is implicated in innate immunity and various disease pathologies.[6]

C6-NBD-lactosylceramide serves as a valuable tool for researchers to study the behavior of lactosylceramide and the dynamics of lipid rafts in living cells due to its ability to mimic the natural lipid and its fluorescent properties.[1]

Data Presentation: The Impact of Lactosylceramide on Lipid Raft Properties

While direct quantitative data for C6-NBD-lactosylceramide's effect on lipid raft properties is not extensively available in the literature, the following tables summarize the well-established qualitative and inferred quantitative effects of lactosylceramide and its analogs on membrane characteristics.

| Parameter | Observation with Increased Lactosylceramide/Ceramide Concentration | Implied Quantitative Change | Research Context | Cite |

| Membrane Fluidity | Decreased membrane fluidity. | Increase in fluorescence anisotropy. | Studies on the ordering effect of ceramides in model membranes. | [7][8] |

| Lipid Raft Size | Promotes the coalescence of smaller lipid rafts into larger signaling platforms. | Increase in the average diameter of lipid raft domains (from nm to µm scale). | Atomic force microscopy and fluorescence microscopy studies on ceramide-induced domain formation. | [9] |

| Lipid Packing | Increased lipid packing and order. | Decrease in the generalized polarization (GP) value of lipophilic probes like Laurdan. | Studies on the biophysical properties of ceramide-containing membranes. | |

| Protein Recruitment | Facilitates the recruitment and clustering of specific proteins, such as Src family kinases and components of the NADPH oxidase complex. | Increased FRET efficiency between lactosylceramide and raft-associated proteins. | Research on lactosylceramide-mediated signaling in immune cells. | [10] |

| FRET Parameter | Expected Change with C6-NBD-Lactosylceramide Raft Localization | Rationale | Potential FRET Partner | Cite |

| FRET Efficiency (Donor Quenching) | Increase | C6-NBD-lactosylceramide (donor) comes into close proximity with an acceptor-labeled raft-associated protein. | Fluorescently-labeled cholera toxin B subunit (binds GM1, another raft lipid), or antibodies against raft proteins. | [10][11] |

| FRET Efficiency (Sensitized Emission) | Increase | Energy transfer from C6-NBD-lactosylceramide (donor) to an acceptor fluorophore on a nearby molecule results in increased acceptor emission. | BODIPY-cholesterol or a fluorescently-tagged protein known to reside in lipid rafts. | [11][12] |

| Donor Lifetime | Decrease | The excited state lifetime of the NBD donor is shortened due to energy transfer to a nearby acceptor. | Any suitable acceptor fluorophore in close proximity within the raft. | [13] |

Experimental Protocols

Lipid Raft Isolation using a Detergent-Free Method and Tracking of C6-NBD-Lactosylceramide

This protocol describes the isolation of lipid rafts using a detergent-free method to preserve their native structure, followed by the tracking of C6-NBD-lactosylceramide through the fractions.

Materials:

-

Cells of interest

-

C6-NBD-lactosylceramide (from a stock solution in ethanol)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 500 mM sodium carbonate, pH 11.0, with protease inhibitors), ice-cold

-

Sucrose solutions (e.g., 80%, 35%, and 5% w/v in MBS buffer: 25 mM MES, 150 mM NaCl, pH 6.5)

-

Ultracentrifuge and tubes

-

Dounce homogenizer or sonicator

-

Bradford assay reagents

-

Fluorescence plate reader or fluorometer

Procedure:

-

Cell Labeling:

-

Culture cells to 80-90% confluency.

-

Incubate cells with 1-5 µM C6-NBD-lactosylceramide in serum-free medium for 30-60 minutes at 37°C.

-

Wash cells three times with ice-cold PBS to remove unincorporated probe.

-

-

Cell Lysis:

-

Scrape cells into ice-cold PBS and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Resuspend the cell pellet in 1-2 mL of ice-cold lysis buffer.

-

Homogenize the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice.

-

-

Sucrose Gradient Ultracentrifugation:

-

Mix the cell lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

-

Carefully layer this mixture at the bottom of an ultracentrifuge tube.

-

Sequentially overlay with layers of 35% and 5% sucrose solutions.

-

Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

-

-

Fraction Collection and Analysis:

-

Carefully collect fractions from the top of the gradient. Lipid rafts will be concentrated at the interface between the 5% and 35% sucrose layers.

-

For each fraction, measure the protein concentration using the Bradford assay.

-

To track the C6-NBD-lactosylceramide, measure the fluorescence of an aliquot of each fraction using a fluorescence plate reader (Excitation: ~460 nm, Emission: ~540 nm).

-

Analyze fractions for raft and non-raft marker proteins by Western blotting (e.g., Flotillin-1 or Caveolin-1 for rafts, Transferrin receptor for non-rafts).

-

FRET Microscopy to Study C6-NBD-Lactosylceramide Colocalization with Raft Components

This protocol outlines the use of Förster Resonance Energy Transfer (FRET) microscopy to investigate the proximity of C6-NBD-lactosylceramide to other lipid raft components.

Materials:

-

Cells cultured on glass-bottom dishes

-

C6-NBD-lactosylceramide (donor)

-

A suitable FRET acceptor (e.g., BODIPY-cholesterol or a red fluorescent protein-tagged raft marker)

-

Confocal microscope equipped for FRET imaging (e.g., with appropriate laser lines and filter sets for donor and acceptor)

-

Image analysis software (e.g., ImageJ/Fiji with FRET plugins)

Procedure:

-

Cell Labeling:

-

Label cells with the acceptor fluorophore according to the manufacturer's instructions or by transfection for fluorescent protein expression.

-

Subsequently, label the cells with 1-5 µM C6-NBD-lactosylceramide (donor) as described in Protocol 3.1.1.

-

Prepare control samples: donor only, acceptor only, and unlabeled cells.

-

-

Image Acquisition:

-

Image the cells using a confocal microscope.

-

Acquire three images for each field of view:

-

Donor channel (Excitation: ~458 nm, Emission: ~500-550 nm for NBD)

-

Acceptor channel (Excitation: ~543 nm, Emission: ~560-620 nm for a red fluorophore)

-

FRET channel (Excitation: ~458 nm, Emission: ~560-620 nm - sensitized emission)

-

-

-

FRET Analysis (Sensitized Emission Method):

-

Correct images for background fluorescence and spectral bleed-through from the donor and acceptor channels into the FRET channel using the control samples.

-

Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) intensity per pixel using established algorithms.

-

A high cFRET or nFRET value indicates close proximity (typically <10 nm) between C6-NBD-lactosylceramide and the acceptor-labeled molecule, suggesting their colocalization in lipid rafts.

-

Signaling Pathways and Experimental Workflows

Lactosylceramide-Mediated Signaling Pathways

Lactosylceramide-enriched lipid rafts serve as platforms for the initiation of several signaling cascades, particularly in response to external stimuli.

Caption: Lactosylceramide-mediated signaling cascade.

Experimental Workflow for Investigating C6-NBD-Lactosylceramide in Lipid Rafts

The following diagram illustrates a typical workflow for studying the role of C6-NBD-lactosylceramide in lipid raft dynamics.

Caption: Workflow for C6-NBD-Lactosylceramide studies.

Conclusion

C6-NBD-lactosylceramide is an indispensable tool for investigating the intricate dynamics of lipid rafts. Its fluorescent properties enable real-time visualization of lactosylceramide trafficking, its localization within membrane microdomains, and its interactions with other cellular components.[1] By employing the techniques and protocols outlined in this guide, researchers can gain deeper insights into the critical role of lactosylceramide-enriched lipid rafts in cellular signaling, health, and disease, thereby paving the way for novel therapeutic interventions.

References

- 1. Monitoring cholesterol organization in membranes at low concentrations utilizing the wavelength-selective fluorescence approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Analysis of Detergent-Resistant Membrane Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detergent-Resistant, Ceramide-Enriched Domains in Sphingomyelin/Ceramide Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]